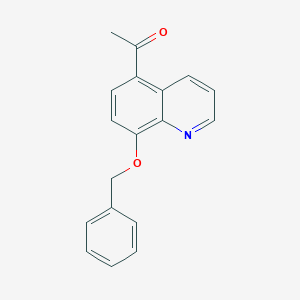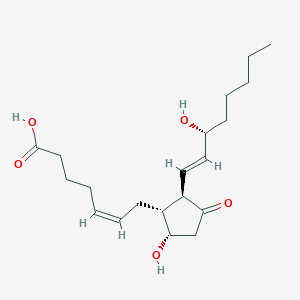
5-Acetyl-8-benzyloxyquinoline
Overview
Description
5-Acetyl-8-benzyloxyquinoline, also known as this compound, is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of biaryl and β-diketone derivatives, obtained from a direct coupling reaction of 5-haloquinoline derivative with phenylboronic acid and potassium acetylacetonate, respectively, includes 5-Acetyl-8-benzyloxyquinoline. This study confirmed the structure of these compounds, highlighting the importance of confirming the structure of coupling reaction products in analytical chemistry (Nakano et al., 1999).
Enzyme Inhibition for Therapeutic Applications
- A Penicillium sp. F33 metabolite and its synthetic derivatives, including compounds related to this compound, demonstrated inhibition of acetyl-CoA:1-O-alkyl-sn-glycero-3-phosphocholine acetyltransferase, a key enzyme in platelet-activating factor biosynthesis. This inhibition has implications for anti-inflammatory effects and therapeutic potential (Yamazaki et al., 2013).
Fluorescent pH-Probes in Nonaqueous Solution
- Derivatives of 8-benzyloxyquinoline, which include this compound, were prepared and investigated as fluorescent pH-probes in nonaqueous solutions. Their absorption and photoluminescence spectra were recorded, demonstrating potential applications in pH sensing (Kappaun et al., 2006).
Antitumor Evaluation
- Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, structurally related to this compound, have been synthesized and evaluated for antitumor activity against human tumor cell lines. These studies contribute to the development of new chemotherapeutic agents (Mahmoud et al., 2018).
Synthesis and Aldose Reductase Inhibitory Activity
- Compounds containing an N-acylglycine moiety, similar in structure to this compound, were synthesized as analogues of aldose reductase inhibitors. These compounds have potential applications in treating complications related to diabetes, such as cataracts and neuropathy (Deruiter et al., 1989).
Mechanism of Action
Properties
IUPAC Name |
1-(8-phenylmethoxyquinolin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSIKCNONKHROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548264 | |
| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26872-48-0 | |
| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)







![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)


